3-Nitrobenzenesulfonic acid
Overview
Description
3-Nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H5NO5S. It is a derivative of benzene, where a nitro group (-NO2) and a sulfonic acid group (-SO3H) are attached to the benzene ring. This compound is known for its applications in various chemical processes and industries.
Mechanism of Action
Target of Action
It’s known that many sulfonic acids, including nitrobenzenesulfonic acids, are often used as catalysts or intermediates in various chemical reactions .
Mode of Action
For instance, 3-Nitrobenzenesulfonic acid can be reduced to metanilic acid with iron or by catalytic hydrogenation .
Biochemical Pathways
Nitrobenzenesulfonic acids are known to participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Result of Action
It’s known that nitrobenzenesulfonic acids can participate in various chemical reactions, potentially leading to various molecular and cellular effects .
Action Environment
This compound is known to form a corrosive solution in water, and when diluted with water, it generates considerable heat . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as the presence of water and temperature .
Biochemical Analysis
Biochemical Properties
3-Nitrobenzenesulfonic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to induce oxidative stress in cells, leading to the activation of signaling pathways such as the MAPK pathway. This activation can result in changes in gene expression, particularly genes involved in stress responses and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the target molecule. Additionally, this compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects. At higher doses, it can induce toxicity, leading to symptoms such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a specific dosage level results in a significant increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism can lead to the formation of reactive intermediates, which can further influence cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the cytoplasm and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm and mitochondria, where it can interact with various biomolecules. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrobenzenesulfonic acid can be synthesized by dissolving nitrobenzene in 98% sulfuric acid and heating the mixture to 80°C. Subsequently, 65% oleum is added at this temperature, and the reaction is completed by heating for 9 hours at 105°C . Another method involves the catalytic sulfonation of nitrobenzene using sulfur trioxide and a sodium tungstate catalyst. The reaction is carried out at 80-100°C, followed by heat preservation at 100-120°C for 2-4 hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chlorosulfonic acid and nitrobenzene. The reaction is conducted at temperatures ranging from 90°C to 120°C, followed by the addition of an inorganic acid chloride .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid.
Substitution: The sulfonic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate the substitution of the sulfonic acid group.
Major Products:
Reduction: The major product of the reduction reaction is 3-aminobenzenesulfonic acid.
Substitution: Depending on the substituent introduced, various derivatives of benzenesulfonic acid can be formed.
Scientific Research Applications
3-Nitrobenzenesulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: It is involved in the development of pharmaceutical compounds.
Industry: It is used as a stabilizer for dyeing fibers, an oxidizing agent in demetalizers, and an auxiliary agent in electroplating and fabric dyeing
Comparison with Similar Compounds
- 4-Nitrobenzenesulfonic acid
- 2-Nitrobenzenesulfonic acid
- Benzenesulfonic acid
Comparison: 3-Nitrobenzenesulfonic acid is unique due to the position of the nitro group on the benzene ring. This positional difference influences its reactivity and the types of reactions it can undergo. For example, 4-nitrobenzenesulfonic acid has the nitro group in the para position, which affects its chemical behavior compared to the meta position in this compound .
Properties
IUPAC Name |
3-nitrobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMOULMPIIOVTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048079 | |
Record name | 3-Nitrobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline powder; [TCI America MSDS] | |
Record name | 3-Nitrobenzenesulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19936 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
98-47-5 | |
Record name | 3-Nitrobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitrobenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Nitrobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitrobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.429 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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